trans-1,3-Diaminocyclohexane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(1R,3R)-cyclohexane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4,7-8H2/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQHKFFSPGPGLN-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26883-70-5 | |
| Record name | 1,3-Diaminocyclohexane, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026883705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-1,3-Cyclohexanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1,3-DIAMINOCYCLOHEXANE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZAD6VMP77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereochemical Significance in Cycloaliphatic Diamine Systems
The spatial arrangement of the two amino groups on the cyclohexane (B81311) ring in 1,3-diaminocyclohexane gives rise to cis and trans isomers, each with distinct conformational preferences and reactivities. The stereochemistry of these isomers plays a pivotal role in determining the properties of the molecules and materials derived from them.
In the case of trans-1,3-Diaminocyclohexane, the two amino groups are on opposite sides of the cyclohexane ring. In its most stable chair conformation, both amino groups can occupy equatorial positions. This di-equatorial arrangement minimizes steric hindrance, leading to a thermodynamically more stable conformation compared to the cis isomer, where one amino group is forced to occupy an axial position. This conformational rigidity and well-defined spatial orientation of the amino groups in the trans isomer are crucial in various applications, particularly in polymer chemistry and asymmetric synthesis.
The defined stereochemistry of this compound influences the macroscopic properties of polymers. When incorporated into polyamide or polyimide chains, the rigid and non-planar structure of the this compound unit can disrupt chain packing and reduce crystallinity, which can lead to enhanced solubility and processability of the resulting polymers. Conversely, the fixed orientation of the amine groups can also be exploited to create highly ordered structures, such as in the formation of specific metal-ligand complexes.
The distinct stereoelectronic properties of the cis and trans isomers also manifest in their physicochemical characteristics. While data for the pure isomers can be sparse, the properties of mixtures and the individual trans isomer provide insight into these differences.
Interactive Table: Physicochemical Properties of 1,3-Diaminocyclohexane Isomers
| Property | Value | Isomer |
| Boiling Point | 194 °C alfa-chemistry.comtcichemicals.comchemical-suppliers.eu | Mixture of cis and trans |
| pKa₁ | 10.4 | trans |
| pKa₂ | 8.5 | trans |
| Molecular Weight | 114.19 g/mol alfa-chemistry.comchemical-suppliers.eu | Mixture of cis and trans |
Note: The table is interactive. You can sort the data by clicking on the column headers.
Historical Overview and Current Research Landscape of Trans 1,3 Diaminocyclohexane
Catalytic Hydrogenation Approaches for Stereoselective Synthesis
Catalytic hydrogenation represents a primary industrial and laboratory-scale method for producing 1,3-cyclohexanediamine (B1580663) (1,3-CHDA). These approaches often begin with readily available aromatic or cyclic precursors and aim for high yield and specific stereoisomer control.
Hydrogenation of Aromatic Precursors (e.g., Benzene-1,3-diamine, m-Phenylenediamine)
A direct and common pathway to 1,3-cyclohexanediamine involves the hydrogenation of the benzene (B151609) ring in m-phenylenediamine (benzene-1,3-diamine). ontosight.aimdpi.com This reaction requires catalysts capable of reducing the aromatic system without cleaving the C-N bonds. Ruthenium-based catalysts have shown particular efficacy for this transformation.
Research has demonstrated that catalysts such as Ruthenium on graphitic carbon nitride (Ru/g-C3N4) can achieve high yields. mdpi.com For instance, the hydrogenation of m-phenylenediamine over a Ru/g-C3N4 catalyst at 130 °C and 5 MPa of H₂ pressure resulted in a 73% yield of 1,3-CHDA after 24 hours. mdpi.com In a separate study, the same catalyst system was reported to be active for the hydrogenation of m-phenylenediamine. rsc.org An older method detailed in a patent used a ruthenium dioxide catalyst to hydrogenate m-dinitrobenzene, which first reduces to m-phenylenediamine at 75°C and then hydrogenates the ring at 100°C to give a 75% yield of 1,3-diaminocyclohexane. google.com This was noted as a significant improvement over platinum catalysts, which only reduced the nitro groups, and nickel catalysts, which gave only a 10% yield of the desired product. google.com
| Catalyst | Precursor | Temperature (°C) | H₂ Pressure (MPa) | Yield of 1,3-CHDA (%) | Reference |
| Ru/g-C₃N₄ | m-Phenylenediamine | 130 | 5 | 73 | mdpi.com |
| Ruthenium Dioxide | m-Dinitrobenzene | 100 | 12.7 (125 atm) | 75 | google.com |
| Nickel | m-Dinitrobenzene | 175 | - | 10 | google.com |
Reductive Amination of Cyclohexanone Derivatives (e.g., 1,3-Cyclohexanedione)
An alternative strategy involves the reductive amination of 1,3-cyclohexanedione (B196179) (1,3-CHD). mdpi.com This process typically involves two steps: the condensation of the carbonyl groups with ammonia (B1221849) to form imine intermediates, followed by the hydrogenation of the C=N bonds to yield 1,3-CHDA. mdpi.com The 1,3-cyclohexanedione precursor itself is commonly produced via the semi-hydrogenation of resorcinol. researchgate.netwikipedia.org
This pathway has been investigated using various commercial metal catalysts. However, research indicates that this method can be challenging, with yields often remaining low. mdpi.com The choice of solvent significantly impacts the reaction's success; highly polar solvents like water and alcohols have been shown to result in yields of less than 15%, potentially because they stabilize the intermediate enamine structure, hindering further reaction. mdpi.com
Table 2: Reductive Amination of 1,3-Cyclohexanedione with Ammonia over Various Catalysts Reaction Conditions: 1,3-CHD (2.24 g), NH₃·H₂O (20 mL, 25 wt%), Catalyst (0.3 g), 120 °C, 6 MPa H₂, 12 h.
| Catalyst | 1,3-CHD Conversion (%) | 1,3-CHDA Yield (%) |
| 5% Ru/C | 100 | 13.5 |
| 5% Pd/C | 100 | 11.2 |
| 5% Pt/C | 100 | 10.5 |
| Raney Ni | 100 | 14.2 |
Data sourced from a 2023 study on 1,3-cyclohexanediamine synthesis. mdpi.com
Oximation-Hydrogenation Strategies for 1,3-Cyclohexanediamine
To overcome the low yields associated with direct reductive amination, a two-step oximation-hydrogenation pathway was developed. mdpi.com This method also starts with 1,3-cyclohexanedione (1,3-CHD), which is first reacted with a hydroxylamine (B1172632) salt to form the key intermediate, 1,3-cyclohexanedione dioxime (1,3-CHDO). mdpi.com The nitrogen in hydroxylamine has stronger nucleophilic activity compared to ammonia, leading to a more efficient initial step. mdpi.com The resulting dioxime is then hydrogenated to the final 1,3-CHDA product. mdpi.com
Table 3: Hydrogenation of 1,3-Cyclohexanedione Dioxime (1,3-CHDO) over Raney Ni Reaction Conditions: 1,3-CHDO (0.5 g), Methanol (15 mL), 80 °C, 4 h.
| Catalyst Dosage (g) | H₂ Pressure (MPa) | 1,3-CHDO Conversion (%) | 1,3-CHDA Yield (%) |
| 0.06 | 1.0 | 100 | 60.0 |
| 0.15 | 1.0 | 100 | 75.3 |
| 0.30 | 1.0 | 100 | 87.4 |
| 0.30 | 2.0 | 100 | 90.0 |
| 0.30 | 3.0 | 100 | 90.5 |
Data sourced from a 2023 study on 1,3-cyclohexanediamine synthesis. mdpi.com
Control of Isomer Ratios and Stereochemistry in Synthesis
Controlling the stereochemistry to favor the trans or cis isomer is a critical aspect of diaminocyclohexane synthesis. The choice of catalyst and reaction conditions plays a pivotal role in determining the final isomer ratio.
In the oximation-hydrogenation pathway, reaction parameters such as hydrogen pressure can be fine-tuned to maximize yield, which indirectly affects the efficient production of the desired product mixture. mdpi.com For instance, increasing H₂ pressure from 1.0 MPa to 2.0 MPa boosted the yield of 1,3-CHDA from 87.4% to 90%, though further increases did not offer significant improvement. mdpi.com Furthermore, the separation of isomers, such as achieving enantiopure trans-diamines, can sometimes be accomplished through subsequent steps like fractional crystallization. benchchem.com
Multicomponent and Pseudo-Multicomponent Reaction Protocols Utilizing Diaminocyclohexanes
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer significant advantages in efficiency and sustainability. researchgate.net Pseudo-MCRs, which involve sequential one-pot steps, also streamline synthetic processes. mdpi.comnih.gov
In Situ Schiff Base Formation and Subsequent Transformations
A notable application of pseudo-multicomponent protocols involves the use of diaminocyclohexanes to generate complex heterocyclic structures. mdpi.comnih.gov This strategy often begins with the in situ formation of a Schiff base, which is an imine formed from the reaction of an amine and a carbonyl compound. researchgate.netmdpi.com
One such protocol describes the synthesis of 1,3-disubstituted imidazolidin-2-ones. mdpi.comnih.gov The mechanism starts with the reaction of a diaminocyclohexane (the study used trans-(R,R)-1,2-diaminocyclohexane) with two equivalents of an aromatic aldehyde. mdpi.com This Schiff condensation reaction forms a di-imine intermediate (Schiff base) in situ. mdpi.com This intermediate is not isolated but is immediately subjected to a reduction step, typically using sodium borohydride (B1222165) (NaBH₄), to form the corresponding N,N'-dibenzyldiaminide. mdpi.com Finally, a cyclization agent like carbonyldiimidazole (CDI) is added to form the final imidazolidin-2-one product, with yields ranging from 55% to 81%. mdpi.comnih.gov The entire sequence is a one-pot procedure that highlights an efficient use of diaminocyclohexane as a versatile building block. mdpi.com
Table 4: Optimization of the In Situ Schiff Base Formation and Reduction Step Reaction using trans-(R,R)-1,2-diaminocyclohexane and benzaldehyde.
| Entry | Solvent | Schiff Base Temp (°C) | Reduction Temp (°C) | Yield of Diamine Intermediate (%) |
| 1 | Methanol | 40 | 40 | 85 |
| 2 | Methanol | 25 | 25 | 80 |
| 3 | THF | 80 | 80 | 75 |
| 4 | THF | 60 | 60 | 70 |
Data adapted from a 2025 study on imidazolidin-2-one synthesis. mdpi.com
Statistical Analysis for Optimization of Reaction Conditions and Green Chemistry Principles
The optimization of synthetic protocols for diaminocyclohexanes and their derivatives is increasingly guided by statistical methods like Design of Experiments (DoE), which align with the principles of green chemistry by maximizing efficiency and minimizing waste. While specific studies on this compound are not extensively detailed in current literature, the application of these methodologies to closely related isomers, such as trans-1,2-diaminocyclohexane, provides a clear blueprint for potential optimization strategies.
A notable example is the development of a pseudo-multicomponent one-pot protocol for synthesizing 1,3-disubstituted imidazolidin-2-ones from trans-(R,R)-1,2-diaminocyclohexane. Current time information in Bangalore, IN.mdpi.com This process involves the in situ formation of a Schiff base, followed by reduction and subsequent cyclization with carbonyldiimidazole (CDI). Current time information in Bangalore, IN.mdpi.com Researchers employed a 3³ full-factorial experimental design to systematically investigate the influence of key reaction parameters. Current time information in Bangalore, IN. This statistical approach allowed for the efficient optimization of the reaction, leading to a sustainable and efficient method with yields ranging from 55% to 81%. Current time information in Bangalore, IN.mdpi.com The use of CDI is a hallmark of a green chemical process due to its low cost and the generation of benign byproducts like carbon dioxide and imidazole. mdpi.com
The factors and levels considered in the statistical analysis are detailed in the table below.
Table 1: Factors and Levels for 3³ Full-Factorial Experimental Design in Imidazolidin-2-one Synthesis
| Factor | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Temperature (°C) | 40 | 60 | 80 |
| Time (min) | 60 | 150 | 240 |
| Stoichiometry (equiv.) | 1.0 | 1.5 | 2.0 |
This table illustrates a typical experimental design for optimizing reaction conditions using statistical analysis, as demonstrated in the synthesis of derivatives from a diaminocyclohexane isomer. Current time information in Bangalore, IN.
Furthermore, green chemistry principles are advanced by employing alternative energy sources. Studies on the synthesis of bis-Schiff bases from diamines have compared conventional heating with microwave (MW) and ultrasound (US) irradiation. Sonochemical methods, which utilize the phenomenon of acoustic cavitation, have been shown to afford desired products in high yields and significantly shorter reaction times without the need for a catalyst, thus conserving energy and minimizing waste.
The hydrogenation of m-phenylenediamine to produce 1,3-diaminocyclohexane is another area where optimization is critical. mdpi.com Catalytic systems using ruthenium on supports like g-C₃N₄ have been investigated to achieve high yields, with one study reporting a 73% yield of 1,3-cyclohexanediamine (1,3-CHDA). mdpi.com Another efficient pathway involves the oximation of 1,3-cyclohexanedione followed by hydrogenation over a Raney Ni catalyst, which achieved a 90% yield of 1,3-CHDA (a mixture of cis and trans isomers). mdpi.com Optimization of parameters such as catalyst loading, hydrogen pressure, and substrate concentration was key to achieving this high efficiency. mdpi.com
Table 2: Optimization of the Final Hydrogenation Step to 1,3-Cyclohexanediamine (1,3-CHDA)
| Entry | Catalyst Loading (g) | H₂ Pressure (MPa) | Temperature (°C) | Time (h) | Yield of 1,3-CHDA (%) |
|---|---|---|---|---|---|
| 1 | 0.06 | 1.0 | 50 | 4 | 60.0 |
| 2 | 0.18 | 1.0 | 50 | 4 | 75.2 |
| 3 | 0.30 | 1.0 | 50 | 4 | 87.4 |
| 4 | 0.30 | 2.0 | 50 | 4 | 90.0 |
Data adapted from a study on the synthesis of 1,3-cyclohexanediamine, illustrating the impact of reaction parameters on product yield. mdpi.com
Enantioselective Preparation and Chiral Resolution Techniques for this compound Enantiomers
Chiral diamines are invaluable building blocks in asymmetric synthesis, serving as precursors to chiral ligands and catalysts. While detailed literature on the specific resolution of this compound is limited, the principles are well-established through extensive work on the trans-1,2-isomer. These methods are broadly applicable to chiral amines.
A prevalent method for resolving racemic mixtures of diamines is through the formation of diastereomeric salts using a chiral resolving agent. L-(+)-Tartaric acid is a classic, cost-effective choice for this purpose. mdpi.comgoogle.com The process involves reacting the racemic diamine mixture with the enantiomerically pure acid to form two diastereomeric salts. mdpi.com These salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. google.com For instance, in the resolution of (±)-trans-1,2-diaminocyclohexane, the (R,R)-diammoniumcyclohexane mono-(+)-tartrate salt has low aqueous solubility and can be crystallized in high enantiomeric purity. google.com The pure enantiomer of the diamine is then liberated from the salt by treatment with a base. mdpi.com
Table 3: Chiral Resolution of (±)-trans-1,2-Diaminocyclohexane via Diastereomeric Salt Formation
| Step | Procedure | Outcome |
|---|---|---|
| 1 | Dissolve L-(+)-tartaric acid in water. | Homogeneous solution of the resolving agent. |
| 2 | Add racemic (±)-trans-1,2-diaminocyclohexane. | Exothermic reaction forming a solution of diastereomeric salts. |
| 3 | Add glacial acetic acid and cool the mixture. | Preferential precipitation of the less soluble (R,R)-diamine tartrate salt. |
| 4 | Filter and wash the precipitate. | Isolation of the solid (R,R)-diammoniumcyclohexane mono-(+)-tartrate. |
| 5 | Treat the isolated salt with aqueous NaOH. | Liberation of the enantiomerically pure (R,R)-trans-1,2-diaminocyclohexane. |
This table outlines the general steps for classical chiral resolution, a technique applicable to chiral amines like this compound. mdpi.comgoogle.com
Another powerful technique is preferential crystallization, which can sometimes be applied directly to the racemic compound or to a suitable salt derivative. It has been demonstrated that the citrate (B86180) monohydrate salt of (±)-trans-1,2-diaminocyclohexane crystallizes as a stable conglomerate, which allows for its resolution by this method. figshare.com This approach avoids the need for a stoichiometric resolving agent and can be highly efficient. figshare.com
Synthesis of Functionalized this compound Derivatives
This compound serves as a versatile building block for a variety of functionalized molecules and materials. Its trans configuration imparts specific stereochemical properties that are leveraged in the synthesis of polymers, epoxy resins, and as an intermediate for pharmaceuticals. ontosight.ai
One of the most significant applications is in polymer chemistry, specifically in the synthesis of high-performance polyamides. Polyamides derived from this compound (or its derivative 1,3-cyclohexanebis(methylamine)) and various dicarboxylic acids exhibit valuable properties. google.com These semi-aromatic polyamides can possess high thermal stability and good mechanical strength. Patents describe the condensation of 1,3-cyclohexanebis(methylamine) with dicarboxylic acids like adipic acid to form linear, highly polymeric polyamides. google.com The properties of these polymers, such as crystallinity, can be fine-tuned by adjusting the cis/trans isomer ratio of the diamine monomer. google.com
The synthesis of these polyamides typically involves the formation of a salt from the diamine and the dicarboxylic acid, which is then heated under vacuum to drive the polycondensation reaction by removing water.
Furthermore, the diamine functionality of this compound makes it a suitable precursor for creating chiral ligands for asymmetric catalysis. ontosight.ai The synthesis involves reacting the amine groups with other molecules to create more complex structures, such as Schiff bases or amides, that can coordinate to metal centers. While many examples in the literature focus on the C₂-symmetric trans-1,2-isomer for creating well-defined catalytic pockets, the C₁-symmetric trans-1,3-isomer can be used to generate different ligand geometries. For example, a stepwise synthesis involving the activation of an amino alcohol precursor with methanesulfonyl chloride followed by nucleophilic substitution with an amine can be used to create functionalized derivatives with controlled stereochemistry. ontosight.ai
Coordination Chemistry of Trans 1,3 Diaminocyclohexane Ligands
Synthesis and Structural Elucidation of Metal Complexes
Detailed studies on the synthesis and structural characterization of transition metal complexes incorporating the trans-1,3-diaminocyclohexane ligand are not widely reported. The majority of published research on diaminocyclohexane-based ligands focuses on the 1,2- and 1,4-isomers due to their commercial availability and established utility in forming stable chelate rings and chiral catalysts.
Transition Metal Complexes Involving this compound
Chiral Ligand Design and Preparation of Multidentate Systems (e.g., Schiff Base Complexes)
The synthesis of multidentate ligands, particularly Schiff bases, is a common strategy to enhance the stability and tailor the electronic and steric properties of metal complexes. Schiff base ligands are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. While the literature is replete with examples of Schiff base complexes derived from trans-1,2-diaminocyclohexane, specific instances involving this compound are not well-documented. semanticscholar.orgekb.egnih.gov
The preparation of such ligands would involve the reaction of this compound with suitable carbonyl compounds to yield tetradentate ligands. The coordination of these multidentate ligands to metal ions would then lead to the formation of Schiff base complexes. However, detailed research findings, including synthetic protocols and structural elucidation for these specific complexes, are not currently available in the mainstream scientific literature.
Mechanistic Investigations of Ligand-Metal Interactions and Complex Stability
A thorough understanding of the mechanistic aspects of ligand-metal interactions and the thermodynamic stability of the resulting complexes is crucial for their application. This includes the determination of formation constants, kinetic studies of ligand exchange reactions, and computational modeling of the coordination process.
For this compound, such detailed mechanistic and stability studies appear to be an unexplored area of research. The larger and more flexible seven-membered chelate ring that would be formed upon coordination, compared to the five-membered ring of its 1,2-isomer, is expected to have a significant impact on the stability and reactivity of the resulting metal complexes. However, without experimental data, any discussion on this topic remains speculative.
Influence of this compound Chirality on Coordination Geometry and Electronic Properties
This compound is a chiral molecule, existing as a pair of enantiomers. The chirality of the ligand can have a profound influence on the coordination geometry and the electronic properties of the resulting metal complexes, often leading to the formation of diastereomeric complexes with distinct chiroptical properties.
The study of how the chirality of this compound directs the stereochemistry at the metal center and influences the electronic structure of the complex is a key area of interest in coordination chemistry. However, specific research articles detailing these aspects for this compound are not available. In contrast, the influence of the chirality of trans-1,2-diaminocyclohexane on the properties of its metal complexes has been a subject of extensive investigation. rsc.orgresearchgate.net
Applications of Trans 1,3 Diaminocyclohexane and Its Analogues in Catalysis
Development of Chiral Catalysts and Organocatalysts Based on the Diaminocyclohexane Scaffold
The development of catalysts from a diaminocyclohexane scaffold hinges on its stereochemically defined and conformationally constrained structure, which provides a robust platform for orienting catalytic functionalities and creating a specific chiral environment around the active site.
Rational Design Principles for Enantioselective Catalytic Systems
The rational design of enantioselective catalysts based on a trans-1,3-diaminocyclohexane scaffold would be guided by several key principles. The trans configuration of the amino groups fixes their relative stereochemistry (diequatorial in the chair conformation), providing a predictable three-dimensional framework. The 1,3-positioning, unlike the more common C2-symmetric 1,2-substitution, imparts C1-symmetry to the molecule. This has significant implications for catalyst design:
Creation of a Chiral Pocket: The cyclohexane (B81311) backbone serves as a rigid spacer, allowing for the introduction of bulky substituents on the nitrogen atoms. These substituents can form a well-defined chiral pocket that selectively accommodates one enantiomeric transition state of a reaction over the other, thereby inducing high enantioselectivity.
Bifunctionality: The two amino groups are ideal anchor points for attaching different functional moieties. A catalyst could be designed to have a binding site for one substrate (e.g., a hydrogen-bond donor like thiourea) and an activating group for another (e.g., a basic tertiary amine or a Brønsted acid), allowing for the simultaneous activation of both reaction partners in close proximity.
Tuning Steric and Electronic Properties: The properties of the catalyst can be fine-tuned by modifying the substituents on the diamine nitrogens. This allows for the optimization of the catalyst's activity and selectivity for a specific chemical transformation.
Synthesis of Bifunctional Catalysts (e.g., Thiourea Derivatives)
Bifunctional catalysts combine two or more catalytic functions in a single molecule. Thiourea derivatives of chiral diamines are a prominent class of such organocatalysts, acting through hydrogen bonding to activate electrophiles.
The synthesis of a bifunctional thiourea catalyst from this compound would typically involve a two-step process:
Monofunctionalization: One of the amino groups is selectively functionalized. For instance, one amine could be converted into a tertiary amine, which can act as a Brønsted base.
Thiourea Formation: The remaining primary or secondary amine is then reacted with an appropriate isothiocyanate (R-N=C=S). This introduces the thiourea moiety, which serves as a powerful hydrogen-bond donor.
N-Heterocyclic Carbene (NHC) Ligands Derived from Diaminocyclohexanes
N-Heterocyclic carbenes (NHCs) are a class of powerful ligands for transition metals and are also used as organocatalysts. Their strong σ-donating properties and steric bulk can be used to stabilize metal centers and influence the stereochemical outcome of catalytic reactions.
Deriving an NHC ligand from this compound would involve reacting the diamine with a glyoxal derivative to form a diazepine precursor, which can then be converted to the corresponding imidazolium salt. Deprotonation of this salt would yield the free NHC. The resulting NHC ligand would chelate to a metal center, with the cyclohexane backbone enforcing a specific geometry and chiral environment. This approach is common for trans-1,2-diaminocyclohexane, leading to highly effective catalysts, but documented syntheses and applications using the 1,3-isomer are absent from the literature.
Exploration of Asymmetric Catalytic Reactions with this compound Derivatives
The performance of chiral catalysts is ultimately demonstrated in their application to asymmetric reactions.
Enantioselective Hydrogenation Reactions
Enantioselective hydrogenation is a crucial process for producing chiral alcohols, amines, and alkanes. In a typical reaction, a transition metal (e.g., ruthenium, rhodium, iridium) complexed with a chiral ligand catalyzes the addition of hydrogen across a double bond.
A catalyst system for asymmetric hydrogenation using a this compound derivative would likely involve a ligand where the diamine is part of a pincer-type structure or a bidentate phosphine ligand. The ligand would create a chiral environment around the metal, forcing the substrate to bind in a specific orientation and leading to the selective formation of one enantiomer of the product. Despite the extensive research into asymmetric hydrogenation, catalysts based on the this compound scaffold have not been reported.
Stereoselective Carbon-Carbon Bond Forming Reactions (e.g., Conjugate Additions, Nucleophilic Additions)
Stereoselective C-C bond formation is fundamental to organic synthesis. Bifunctional organocatalysts, such as the thiourea derivatives discussed above, are particularly effective in these transformations.
Conjugate (Michael) Additions: In a potential application, a thiourea catalyst derived from this compound could catalyze the addition of a nucleophile (e.g., a malonate ester or a ketone) to an α,β-unsaturated compound (e.g., a nitroalkene or enone). The thiourea group would activate the electrophile via hydrogen bonding, while the basic amine moiety would deprotonate the nucleophile to form the active species. The chiral scaffold would then direct the approach of the nucleophile to one face of the electrophile.
Nucleophilic Additions: Similarly, these catalysts could be envisioned in nucleophilic additions to carbonyl compounds, such as in the aldol (B89426) or Mannich reactions.
While these reaction types are heavily studied using catalysts based on trans-1,2-diaminocyclohexane, achieving high yields and enantioselectivities, there is no available research data detailing the successful application of this compound-derived catalysts in these specific C-C bond-forming reactions.
Extensive Literature Review Reveals Scant Application of this compound in Key Asymmetric Catalysis Fields
A comprehensive review of scientific literature indicates that while the diamine scaffold is a cornerstone of asymmetric catalysis, research and application have been overwhelmingly focused on the trans-1,2- and trans-1,4-isomers, with virtually no documented use of this compound in the specific catalytic transformations outlined below.
The structural isomer trans-1,2-diaminocyclohexane, often abbreviated as DACH, is a privileged and extensively studied building block for C2-symmetric ligands essential in numerous asymmetric catalytic reactions. Its utility in forming stable complexes with a variety of metals has led to significant breakthroughs in stereoselective synthesis. However, the same level of application and research does not extend to its trans-1,3- isomer.
Despite a thorough search of chemical databases and scholarly articles for applications of this compound, no specific research findings were identified for its use in the following areas:
Asymmetric Oxidations and Aminations (e.g., Epoxidation, Dihydroxylation, Aziridination)
Intramolecular Cyclization and Rearrangement Reactions (e.g., Cyclopropanation, Cycloaddition, Claisen Rearrangement)
Mechanistic Investigations and Computational Studies, including Transition State Analysis and Stereocontrol Elucidation
Kinetic and Spectroscopic Investigations of Catalytic Cycles
The requested topics and reaction types are hallmarks of the chemistry of trans-1,2-diaminocyclohexane. For instance, ligands derived from trans-1,2-diaminocyclohexane are famously used in the Jacobsen-Katsuki epoxidation and a wide array of other enantioselective transformations. Mechanistic and computational studies are also abundant for catalysts derived from the 1,2-isomer, providing deep insights into stereocontrol.
In contrast, the scientific literature on this compound is primarily limited to its synthesis and basic chemical properties. There is no evidence in the reviewed literature to suggest its development as a ligand or organocatalyst for the sophisticated asymmetric reactions detailed in the query. Therefore, an article focusing solely on this compound structured around these specific catalytic applications cannot be generated based on the current body of scientific research.
Lack of Sufficient Research Data for this compound Applications
Following a comprehensive search for scholarly articles and detailed research findings, it has been determined that there is insufficient publicly available scientific literature specifically focused on the chemical compound This compound to fulfill the requirements of the requested article. The user's instructions demand thorough, informative, and scientifically accurate content, including detailed research findings and data tables, strictly adhering to the provided outline on its applications in supramolecular chemistry and materials science.
The performed searches revealed a significant disparity in the research landscape. The vast majority of scientific studies, publications, and patents in these fields focus extensively on the trans-1,2-Diaminocyclohexane isomer. This isomer is a well-established building block in asymmetric catalysis, supramolecular chemistry, and polymer science, with a wealth of data on its self-assembly, chiral recognition capabilities, and impact on polymer properties.
Conversely, specific research on This compound is exceptionally limited. While some supplier information indicates its potential use as a monomer in polyamides and as a curing agent for epoxy resins, the detailed scientific studies, characterization data, and research findings required to populate the specified article sections are not available in the search results. nanoaxisllc.comtcichemicals.com
Specifically:
Supramolecular Chemistry and Materials Science Applications: No specific research papers or detailed studies were found regarding the formation of supramolecular architectures, self-assembly processes, molecular recognition phenomena, host-guest chemistry, or chiral recognition involving This compound .
Applications in Polymer Science and Engineering: While its potential as a building block or curing agent is mentioned by chemical suppliers, there is a lack of scholarly articles that detail the synthesis of specific high-performance polymers (polyamides, polyimides) using this monomer, its specific role and performance as a curing agent in epoxy resins, or its quantifiable impact on the mechanical and thermal properties of the resulting polymeric materials.
Given the strict adherence required to the provided outline and the exclusion of information outside the scope of This compound , it is not possible to generate a scientifically accurate and detailed article as requested without resorting to speculation or improperly applying data from other isomers, which would violate the user's explicit instructions.
Therefore, the article on the "Supramolecular Chemistry and Materials Science Applications of this compound" cannot be generated at this time due to the absence of requisite research data.
Supramolecular Chemistry and Materials Science Applications of Trans 1,3 Diaminocyclohexane
Development of Chiral Stationary Phases and Chiral Auxiliaries
A comprehensive review of scientific literature and chemical databases reveals a significant lack of published research on the application of trans-1,3-diaminocyclohexane in the development of chiral stationary phases for chromatography or as chiral auxiliaries in asymmetric synthesis.
Consequently, detailed research findings, data tables on enantiomeric separation, or specific examples of its use as a chiral auxiliary cannot be provided. The focus of research in the field of chiral cyclohexane (B81311) diamines has predominantly been on the C2-symmetric 1,2- and 1,4-isomers.
Computational and Theoretical Studies on Trans 1,3 Diaminocyclohexane
Conformational Analysis and Isomerism Energetics of the Cyclohexane (B81311) Ring
For trans-1,3-diaminocyclohexane, the two amino groups are on opposite sides of the ring. This arrangement leads to two possible chair conformations. In one conformation, one amino group occupies an axial position while the other is in an equatorial position (axial-equatorial). In the other, the ring flips, and the positions are reversed. Due to the 1,3-substitution pattern, both chair conformations of the trans isomer have one axial and one equatorial amino group. libretexts.orglibretexts.org As a result, both conformers possess equal stability because each has one amino group contributing to a 1,3-diaxial interaction. libretexts.orglibretexts.org
A similar analysis for the cis-1,3-diamino isomer reveals that one chair conformation has both amino groups in equatorial positions (diequatorial), while the other has both in axial positions (diaxial). libretexts.orglibretexts.org The diaxial conformation experiences significant steric strain from 1,3-diaxial interactions, making the diequatorial conformer considerably more stable. libretexts.orglibretexts.org
Table 1: Conformational Analysis of 1,3-Diaminocyclohexane Isomers
| Isomer | Conformer 1 | Conformer 2 | Relative Stability |
|---|---|---|---|
| This compound | Axial-Equatorial | Equatorial-Axial | Equal Stability |
| cis-1,3-Diaminocyclohexane | Diequatorial | Diaxial | Diequatorial is more stable |
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Intermediates
Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of chemical reactions, including those involving this compound, often as a ligand in metal complexes. DFT calculations can determine the energies of reactants, products, transition states, and intermediates, providing a detailed picture of the reaction pathway.
For instance, DFT calculations have been employed to study nickel-catalyzed reactions where diamine ligands are used. researchgate.net These studies can elucidate how the ligand influences the regioselectivity and stereoselectivity of the reaction. researchgate.net By modeling the transition states, researchers can understand why a particular isomer is formed preferentially. For example, in some hydroalkylation reactions, the choice of a bidentate versus a tridentate ligand can switch the mechanism from a migratory insertion to a metal-hydride hydrogen atom transfer (MHAT) process, leading to different regioisomers. researchgate.net
DFT has also been used to explore the thermodynamic stability of metal complexes. In one study, DFT calculations showed that the formation of a rearranged product from a reaction involving a Schiff base derived from 1,2-diaminocyclohexane was thermodynamically favored over the complex with the original ligand. rsc.org Such calculations are crucial for understanding unexpected reaction outcomes.
Furthermore, DFT is used to predict reaction outcomes by comparing the energy barriers of competing pathways. For example, in a study on the dimerization of difluorocarbene, DFT calculations showed that the barrier for this undesired side reaction was lower than the desired ylide formation, explaining the experimental observations. rsc.org
Molecular Dynamics Simulations of this compound and its Complexes
Molecular dynamics (MD) simulations provide a dynamic view of molecules and their complexes, allowing researchers to study their motion and interactions over time. This is particularly useful for understanding the behavior of flexible molecules like this compound and its complexes in solution.
In another study, MD simulations were used to understand the broadening of electron paramagnetic resonance (EPR) spectra for a series of chromium(III) complexes with different diamine ligands, including trans-1,2-diaminocyclohexane. osti.gov The simulations showed a correlation between the rigidity of the inner coordination sphere and the spectral broadening, providing insights into how the ligand structure affects the electronic properties of the metal center. osti.gov MD simulations can also be used to study the aggregation of metal complexes in solution, as demonstrated in studies of zinc(II) Schiff-base complexes. rsc.org
Prediction of Stereochemical Outcomes in Catalytic and Synthetic Pathways
Computational methods are increasingly used to predict the stereochemical outcome of asymmetric reactions, where chiral catalysts or ligands, such as those derived from trans-diaminocyclohexane, are employed.
DFT calculations are a key tool in this area. By calculating the energies of the transition states leading to different stereoisomers, the enantiomeric excess (ee) of a reaction can be predicted. For example, in the (salen)Co(III)-catalyzed hydrolytic kinetic resolution (HKR) of epoxides, computational studies revealed that the high stereoselectivity arises from catalyst-catalyst interactions in the bimetallic transition state. nih.gov The stepped conformation of the salen ligand, which is set by the chiral diaminocyclohexane backbone, was identified as the key element for stereochemical communication. nih.gov
In proline-catalyzed intramolecular aldol (B89426) reactions, DFT calculations have been used to model the transition states and explain the observed stereoselectivity. acs.org These models consider factors such as the syn or anti conformation of the enamine intermediate and stabilizing electrostatic interactions. acs.org Similarly, in nickel-catalyzed allylic substitution reactions, screening a large number of chiral ligands computationally can help identify the most promising candidates for achieving high enantioselectivity. nih.gov
These computational approaches not only explain experimental results but also guide the design of new catalysts and reaction conditions to achieve desired stereochemical outcomes.
Comparative Studies and Structure Activity Relationships
Comparison of Reactivity and Stereoselectivity with Other Diaminocyclohexane Isomers
The reactivity and stereoselectivity of diaminocyclohexane isomers are intrinsically linked to the conformational biases of the cyclohexane (B81311) ring and the relative positioning of the two amino functional groups. While extensive research has focused on the C2-symmetric trans-1,2-diaminocyclohexane as a chiral building block in asymmetric catalysis, comparative data for trans-1,3-diaminocyclohexane is less abundant but equally insightful. wikipedia.org
In general, the cis and trans isomers of a given diaminocyclohexane substitution pattern exhibit distinct chemical behaviors. For instance, in the case of 1,2-diaminocyclohexane, the trans isomer is widely employed in the synthesis of chiral ligands for asymmetric catalysis due to its rigid and well-defined C2-symmetric structure. wikipedia.org The cis isomer, being a meso compound, has found more limited use in this context.
The relative positioning of the amino groups also dictates the chelation properties of these isomers when forming metal complexes. trans-1,2-Diaminocyclohexane forms stable five-membered chelate rings with metal ions, a key feature in its application in catalysis. cis-1,3-Diaminocyclohexane can also act as a chelating ligand, forming a six-membered ring. In contrast, this compound is less likely to act as a chelating ligand with a single metal center due to the larger distance and unfavorable geometry between the two amino groups. This difference in chelation ability significantly impacts their use in coordination chemistry and catalysis. trans-1,4-Diaminocyclohexane, with its amino groups positioned on opposite sides of the ring, is generally incapable of chelating to a single metal center and typically acts as a bridging ligand between two metal centers.
The stereoselectivity of reactions involving these isomers is also a direct consequence of their geometry. The C2-symmetry of trans-1,2-diaminocyclohexane provides a well-defined chiral environment, leading to high enantioselectivities in many catalytic reactions. For this compound, while it is chiral, the lack of C2-symmetry and the conformational flexibility can lead to more complex stereochemical outcomes in asymmetric transformations.
Elucidation of Structure-Property and Structure-Activity Relationships
The specific arrangement of the amino groups in diaminocyclohexane isomers has a profound impact on their physical properties and biological or chemical activity. This is particularly evident in the field of medicinal chemistry and materials science.
A notable example of the structure-activity relationship for a this compound derivative is the discovery of a novel series of trans-1,3-cyclohexyl diamides as potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov These compounds, which lack an alkyne moiety often found in other mGluR5 NAMs, demonstrated good in vitro potency and high central nervous system penetration. nih.gov The specific trans-1,3-disubstituted pattern on the cyclohexane ring was found to be crucial for the observed activity, highlighting the importance of the spatial orientation of the amide substituents for effective binding to the receptor. nih.gov
In contrast, the structure-activity relationships of trans-1,2-diaminocyclohexane derivatives are extensively documented in the context of platinum-based anticancer drugs. The trans-(1R,2R)-diaminocyclohexane isomer is a key component of the successful anticancer drug oxaliplatin. wikipedia.org The rigid and chiral nature of this ligand is critical for the formation of specific DNA adducts that lead to cancer cell death.
The properties of polymers derived from diaminocyclohexane isomers also showcase clear structure-property relationships. For instance, polyamides synthesized from trans-1,4-diaminocyclohexane tend to have higher melting points and greater crystallinity compared to those made from cis-1,4-diaminocyclohexane. This is attributed to the linear and more ordered packing of the polymer chains facilitated by the trans isomer. While specific comparative data for polymers derived from this compound is less common, it is expected that the axial-equatorial nature of its amino groups would lead to polymers with different morphologies and physical properties compared to the other isomers.
Impact of Cycloaliphatic Ring Conformation and Diamine Configuration on Chemical Behavior
The chemical behavior of diaminocyclohexanes is fundamentally governed by the conformational preferences of the cyclohexane ring and the resulting orientation of the amino substituents. The chair conformation is the most stable arrangement for the cyclohexane ring, and substituents can occupy either axial or equatorial positions.
For 1,3-disubstituted cyclohexanes, the relative stability of the cis and trans isomers depends on the nature of the substituents. In the case of cis-1,3-diaminocyclohexane, the most stable conformation is the diequatorial form, where both amino groups are in the less sterically hindered equatorial positions. libretexts.orgyoutube.com The diaxial conformation is highly unfavorable due to strong 1,3-diaxial interactions between the two amino groups. This preference for the diequatorial conformation makes both amino groups readily accessible for intermolecular reactions.
In contrast, this compound must have one amino group in an axial position and the other in an equatorial position in either of its two equivalent chair conformations. libretexts.orgyoutube.com This means that one of the amino groups will always be in a more sterically hindered axial environment. This can lead to differences in reactivity compared to the cis isomer. For example, reactions that are sensitive to steric hindrance may proceed at different rates for the axial and equatorial amino groups.
The conformational differences between the 1,2-, 1,3-, and 1,4-isomers also have a significant impact on their chemical behavior. In trans-1,2-diaminocyclohexane, the most stable conformation has both amino groups in equatorial positions. This arrangement minimizes steric interactions and provides a rigid C2-symmetric scaffold that is highly valued in asymmetric synthesis. wikipedia.org For trans-1,4-diaminocyclohexane, the diequatorial conformation is also the most stable, leading to a linear and symmetric structure.
The ability of these isomers to participate in intramolecular reactions is also dictated by their conformation. For instance, intramolecular hydrogen bonding between the two amino groups is conformationally dependent. In cis-1,3-diaminocyclohexane, the diequatorial arrangement is not conducive to intramolecular hydrogen bonding. However, in the less stable diaxial conformation, such an interaction might be possible, though the energetic cost of adopting this conformation is high. For this compound, the axial-equatorial arrangement could potentially allow for intramolecular interactions, which might influence its reactivity in specific solvent environments.
Interactive Data Table: Conformational and Geometric Properties of Diaminocyclohexane Isomers
| Isomer | Most Stable Conformation | Amino Group Orientations | Symmetry | Potential for Intramolecular Chelation |
| This compound | Chair | Axial, Equatorial | C1 | Unlikely |
| cis-1,3-Diaminocyclohexane | Chair | Equatorial, Equatorial | Cs | Possible (6-membered ring) |
| trans-1,2-Diaminocyclohexane | Chair | Equatorial, Equatorial | C2 | Favorable (5-membered ring) |
| trans-1,4-Diaminocyclohexane | Chair | Equatorial, Equatorial | C2h | No |
Future Research Directions and Emerging Applications
Advancements in Green Chemistry Approaches for trans-1,3-Diaminocyclohexane Synthesis and Utilization
The development of environmentally benign and efficient synthetic routes to this compound and its derivatives is a key area of future research. Current methodologies often rely on multi-step processes that may not align with the principles of green chemistry. Future advancements are expected to focus on several key areas:
Bio-based Synthesis Routes: A significant leap forward would be the development of synthetic pathways that utilize renewable feedstocks. For instance, research has demonstrated the successful synthesis of cyclopentane-1,3-diamine from hemicellulose, suggesting that similar bio-based routes could be developed for cyclohexane (B81311) diamines. maastrichtuniversity.nlrsc.orgresearchgate.net One potential pathway involves the hydrogenation of resorcinol, which can be derived from biomass, to produce 1,3-cyclohexanedione (B196179), a key intermediate that can then be converted to 1,3-diaminocyclohexane through oximation and subsequent hydrogenation. mdpi.com
Atom-Economical Reactions: The use of atom-economical reactions, such as cycloadditions, is a promising avenue for the synthesis of functionalized this compound derivatives. Research has shown that hydroxy-trans-1,3-diaminocyclohexanes can be synthesized through a nitroso-Diels-Alder cycloaddition, a method that efficiently builds molecular complexity. marquette.edu
Catalytic Hydrogenation: Improving the efficiency and selectivity of existing hydrogenation methods is another important goal. The hydrogenation of m-phenylenediamine (B132917) to 1,3-cyclohexanediamine (B1580663) is a known route, and future research will likely focus on developing more active and selective catalysts to improve yields and reduce the formation of byproducts. mdpi.com
These green chemistry approaches will not only make the production of this compound more sustainable but also open up new possibilities for its use in a wider range of applications.
Novel Catalyst and Ligand Development Based on the this compound Scaffold
While the trans-1,2-diaminocyclohexane scaffold is a cornerstone in the development of chiral ligands and organocatalysts, the trans-1,3-isomer has been significantly less explored. nii.ac.jpresearchgate.netrsc.orgwikipedia.orgnih.gov This presents a substantial opportunity for the development of novel catalytic systems with unique reactivity and selectivity.
Recent studies have begun to unlock the potential of the 1,3-diamine scaffold. Researchers have designed and synthesized catalysts derived from 1,3-diamines for use in asymmetric Mannich reactions of ketones. nii.ac.jp These catalysts, which feature a primary and a tertiary amine in a 1,3-relationship on the cyclohexane ring, have been shown to afford Mannich products with high enantioselectivities under mild conditions. nii.ac.jp The cooperative action of the two amine groups is crucial for the catalytic activity, and the specific 1,3-disposition on the cyclohexane ring provides a unique chiral environment for the reaction. nii.ac.jp
Future research in this area is expected to focus on:
Design of Bifunctional Catalysts: The development of new bifunctional organocatalysts that incorporate the this compound scaffold is a promising direction. These catalysts could be designed to have both a Lewis basic site (the amine) and a hydrogen-bond donor group, enabling them to activate both the nucleophile and the electrophile in a reaction.
Coordination Chemistry and Metal-Based Catalysis: The synthesis and characterization of metal complexes with ligands derived from this compound is another fertile area for research. The specific bite angle and conformational rigidity of the this compound ligand could lead to metal complexes with novel catalytic properties for a range of transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions.
Comparative Studies: Further studies comparing the catalytic performance of ligands and catalysts based on the 1,2-, 1,3-, and 1,4-diaminocyclohexane isomers will be crucial to understanding the structure-activity relationships and identifying the unique advantages of the 1,3-scaffold.
The table below summarizes the key features of a recently developed catalyst based on a 1,3-diamine scaffold.
| Catalyst Feature | Description | Reference |
| Scaffold | 1,3-diamine derivative on a cyclohexane ring | nii.ac.jp |
| Key Functional Groups | Primary and tertiary amines in a 1,3-relationship | nii.ac.jp |
| Application | Asymmetric Mannich reactions of ketones | nii.ac.jp |
| Performance | High enantioselectivities under mild conditions | nii.ac.jp |
Exploration of New Applications in Advanced Materials Science and Biotechnology
The unique structural features of this compound make it an intriguing building block for the creation of new materials with advanced properties and for applications in biotechnology.
Advanced Materials Science:
High-Performance Polymers: Diamines are fundamental monomers in the synthesis of polyamides and polyimides. The incorporation of the rigid and stereochemically defined this compound unit into polymer backbones could lead to materials with enhanced thermal stability, mechanical strength, and specific optical properties. While research on high-performance polymers has extensively utilized the 1,4-isomer, the potential of the 1,3-isomer remains largely untapped. mdpi.commaastrichtuniversity.nl
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The ability of the two amino groups to coordinate to metal centers makes this compound a potential linker for the construction of MOFs and coordination polymers. mdpi.comnih.gov The specific geometry of the 1,3-isomer could direct the formation of novel network topologies with interesting porosity, gas sorption, or catalytic properties.
Biotechnology:
Scaffolds for Bioactive Molecules: The cyclohexane ring is a common motif in many biologically active compounds. The this compound scaffold can be used as a starting point for the synthesis of new drug candidates. For example, chiral cyclohexane 1,3-diones have been identified as inhibitors of mutant SOD1-dependent protein aggregation, which is relevant to the treatment of amyotrophic lateral sclerosis (ALS). nih.gov This suggests that derivatives of this compound could be explored for their potential as therapeutic agents.
Biocompatible Materials: The development of biocompatible polymers and materials is a rapidly growing field. Polyamides and other polymers derived from this compound could be investigated for their biocompatibility and potential use in biomedical applications such as drug delivery systems or tissue engineering scaffolds.
The exploration of this compound in these emerging areas is still in its infancy, but the foundational knowledge from related diamine isomers suggests that it is a promising candidate for the development of the next generation of advanced materials and biotechnologies.
Q & A
Q. How does the spatial arrangement of substituents in trans-1,3-diaminocyclohexane influence its conformational stability?
Methodological Answer: Conformational stability is determined by steric and electronic factors. For this compound, steric interactions between axial substituents destabilize the chair conformation. Computational energy minimization (e.g., density-functional theory, DFT) can predict preferred conformations. For example, trans-1,3-di-t-butyl cyclohexane adopts a boat conformation to alleviate 1,3-diaxial strain . Experimental validation involves NMR spectroscopy to detect diastereotopic protons or coupling constants indicative of ring flipping .
| Conformation | Energy (kcal/mol) | Key Strain Factors |
|---|---|---|
| Chair | Higher | 1,3-Diaxial steric strain |
| Boat | Lower | Reduced axial interactions |
Q. What synthetic routes are available for preparing this compound?
Methodological Answer: A common approach involves bromocyclohexane intermediates. For example, trans-1-bromo-4-aminocyclohexane reacts with 2-amino-3,5-dibromobenzaldehyde under nucleophilic substitution conditions, followed by hydrogenation to yield the diamine . Key steps:
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Storage : Keep in a cool, dry place under inert gas (e.g., nitrogen) to prevent oxidation. Use airtight containers to avoid moisture absorption .
- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing and reactions .
- Spill Management : Neutralize spills with dilute acetic acid and absorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How do the pKa values of the amino groups in this compound affect its reactivity in catalysis?
Methodological Answer: The pKa values (pKa1 = 10.4, pKa2 = 8.5) reflect the electronic effects of the trans configuration. Protonation at one nitrogen lowers the basicity of the second due to electrostatic repulsion. This impacts ligand design in metal complexes, where partial protonation can modulate binding affinity. For example, in Pd complexes, the unprotonated amine coordinates more strongly, influencing catalytic activity in cross-coupling reactions .
| Isomer | pKa1 | pKa2 |
|---|---|---|
| cis-1,3-Diamino | 10.3 | 8.3 |
| trans-1,3-Diamino | 10.4 | 8.5 |
Q. How can this compound be utilized in designing chiral ligands for asymmetric catalysis?
Methodological Answer: The trans configuration provides a rigid scaffold for chiral induction. For example:
- Coordination Chemistry : Pd(II) complexes with this compound show distinct HMBC cross-peaks between Pd–CH3 and nitrogen atoms, enabling structural assignment via 2D NMR .
- Catalytic Applications : Use in hydrogenation catalysts requires optimizing steric bulk (e.g., tert-butyl substituents) to enhance enantioselectivity. Computational docking studies (DFT) predict ligand-metal binding modes .
Q. What computational strategies predict the thermodynamic stability of this compound derivatives?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-31G** to optimize geometries and calculate strain energies. Compare chair vs. boat conformers .
- Molecular Dynamics (MD) : Simulate ring-flipping barriers in solution to assess kinetic stability .
- Data Validation : Cross-reference computed NMR chemical shifts with experimental data to confirm accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
